

# Doping Concentrations for SFX-Based Emitters in OLED Devices: An Application Note

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## Compound of Interest

Compound Name: *3-Bromospiro[fluorene-9,9'-xanthene]*

Cat. No.: *B1518372*

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## Introduction: The Role of SFX Hosts and Emitter Doping in High-Performance OLEDs

The continuous pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the development of advanced materials with tailored properties. Among these, materials based on the Spiro[fluorene-9,9'-xanthene] (SFX) core have emerged as a promising class of host materials for the emissive layer (EML) of OLEDs. The rigid and three-dimensional spiro structure of SFX provides excellent thermal and morphological stability, while also preventing intermolecular interactions that can lead to efficiency losses.<sup>[1]</sup>

This application note focuses on the critical aspect of doping concentration of emitter molecules within SFX-based host materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters. The doping concentration is a paramount parameter that dictates the performance of an OLED, influencing its efficiency, color purity, and operational stability. An optimized doping concentration ensures efficient energy transfer from the host to the emitter, while minimizing detrimental effects such as concentration quenching and triplet-triplet annihilation.<sup>[2]</sup>

This guide provides researchers and materials scientists with a comprehensive overview of the principles behind doping concentration optimization, detailed experimental protocols for device fabrication and characterization, and a summary of performance data for various SFX host and emitter combinations.

# The Impact of Doping Concentration on OLED Performance

The concentration of the emitter dopant in the host material directly influences several key performance metrics of an OLED device:

- **External Quantum Efficiency (EQE):** At very low doping concentrations, the distance between host and emitter molecules is large, leading to inefficient energy transfer and thus low EQE. As the concentration increases, the EQE generally improves due to more efficient exciton harvesting by the emitter. However, at excessively high concentrations, aggregation-caused quenching and triplet-triplet annihilation can lead to a decrease in EQE.[2]
- **Efficiency Roll-Off:** This phenomenon, where the EQE decreases at high current densities, is a major challenge in OLEDs. High doping concentrations can exacerbate efficiency roll-off due to increased triplet-triplet annihilation. Optimizing the doping concentration is crucial for achieving high efficiency at high brightness levels.
- **Color Purity and Emission Spectra:** The doping concentration can influence the emission spectrum. At high concentrations, intermolecular interactions between emitter molecules can cause a red-shift in the emission peak.[3]
- **Operational Lifetime:** The stability and lifetime of an OLED are also dependent on the doping concentration. An appropriate concentration can lead to a more stable device by ensuring a balanced charge carrier distribution and minimizing degradation pathways. For instance, in 4CzIPN-doped devices, increasing the doping concentration from 3 wt% to 15 wt% has been shown to significantly enhance operational stability.[4]

The interplay of these factors necessitates a careful optimization of the doping concentration for each specific host-emitter system.

## Data Summary: Performance of SFX-Based Host Materials with Varying Emitter Concentrations

The following table summarizes the performance of OLEDs employing various SFX-based host materials with different TADF emitters at a range of doping concentrations. This data is

compiled from recent scientific literature and serves as a valuable starting point for researchers.

SFX-Based Host	Emitter	Doping Conc. (wt%)	Max. EQE (%)	CIE Coordinates (x, y)	References
mCBP	4CzIPN	3	17.0	N/A	[4]
mCBP	4CzIPN	6	15.6	N/A	[4]
mCBP	4CzIPN	10	14.2	N/A	[4]
mCBP	4CzIPN	15	14.0	N/A	[4]
SF2-TRZ	4CzIPN	15	>20	N/A	
SF3-TRZ	4CzIPN	15	>20	N/A	
SF4-TRZ	4CzIPN	15	>20	N/A	
2'-TRZSFX	4CzIPN	15	18.8	N/A	[5]
3'-TRZSFX	4CzIPN	15	23.0	N/A	[5]
SFX-PzO2	Blue TADF Emitter	N/A	13.9	N/A	[6]
TDBA-Cz	(Self-hosted)	10	31.1	(0.134, 0.129)	[7]
TDBA-Cz	(Self-hosted)	50	>20	N/A	[7]

## Experimental Protocols

This section provides detailed, step-by-step methodologies for the fabrication and characterization of OLEDs with SFX-based emitters. These protocols are designed to be self-validating and are based on established practices in the field.

### I. OLED Fabrication via Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using a vacuum thermal evaporation (VTE) process, a common technique for small molecule OLEDs.[8][9]

### 1. Substrate Preparation:

- Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the cleaned substrates to a UV-ozone cleaner and treat for 15 minutes to remove any residual organic contaminants and improve the work function of the ITO.

### 2. Organic and Metal Layer Deposition:

- Load the cleaned ITO substrates into a high-vacuum thermal evaporation system with a base pressure of  $< 10^{-6}$  Torr.
- Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled using quartz crystal microbalances. A typical device structure is as follows:
  - Hole Injection Layer (HIL): Deposit 10 nm of a suitable HIL material (e.g.,  $\text{MoO}_3$ ) at a rate of 0.1-0.2 Å/s.
  - Hole Transporting Layer (HTL): Deposit 40 nm of a suitable HTL material (e.g., TAPC) at a rate of 1-2 Å/s.
  - Emissive Layer (EML): Co-evaporate the SFX-based host material and the emitter dopant from separate sources. The doping concentration is controlled by adjusting the deposition rates of the host and dopant. For example, for a 15 wt% doped film, the rate of the dopant should be approximately 0.15 times the rate of the host. Deposit a 30 nm thick EML at a total rate of 1-2 Å/s.

- Electron Transporting Layer (ETL): Deposit 40 nm of a suitable ETL material (e.g., TmPyPB) at a rate of 1-2 Å/s.[5]
- Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.
- Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 2-5 Å/s through a shadow mask to define the active area of the device.

### 3. Encapsulation:

- Immediately after deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from moisture and oxygen.
- Apply a UV-curable epoxy around the active area of the device and place a clean glass slide on top.
- Cure the epoxy using a UV lamp.

## II. OLED Fabrication via Solution Processing (Spin-Coating)

This protocol is suitable for polymer-based or solution-processable small molecule SFX materials.[10][11]

### 1. Substrate and Hole Injection Layer Preparation:

- Clean the ITO substrates as described in the thermal evaporation protocol.
- Spin-coat a layer of PEDOT:PSS (a common HIL) onto the ITO substrate at 3000-4000 rpm for 30-60 seconds.
- Anneal the PEDOT:PSS coated substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen atmosphere.

### 2. Emissive Layer Deposition:

- Prepare a solution of the SFX-based host and the emitter dopant in a suitable organic solvent (e.g., chlorobenzene, toluene) at the desired weight ratio and total concentration.

- Filter the solution through a 0.2  $\mu\text{m}$  PTFE syringe filter.
- Spin-coat the emissive layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 50-80 nm).
- Anneal the EML film at an appropriate temperature (e.g., 80-100°C) to remove residual solvent.

### 3. Cathode Deposition and Encapsulation:

- Transfer the substrates to a thermal evaporator for the deposition of the EIL and metal cathode as described in the thermal evaporation protocol.
- Encapsulate the devices as described above.

## III. Device Characterization

### 1. Current Density-Voltage-Luminance (J-V-L) Characteristics:

- Use a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer to measure the J-V-L characteristics of the encapsulated OLEDs.[\[12\]](#)[\[13\]](#)
- Apply a forward voltage bias to the device and measure the corresponding current and luminance.
- From this data, you can determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).

### 2. Electroluminescence (EL) Spectra and CIE Coordinates:

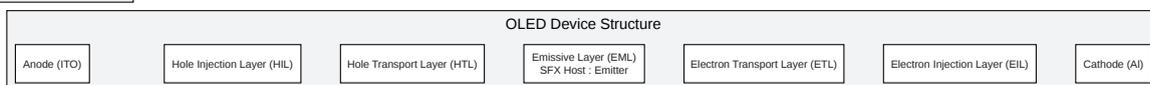
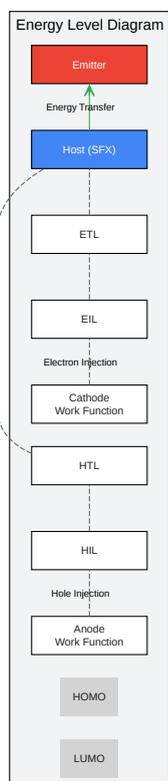
- Measure the EL spectra of the devices at different driving voltages using a spectroradiometer.
- From the spectra, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

### 3. External Quantum Efficiency (EQE) Calculation:

- The EQE can be calculated from the luminance, current, and EL spectrum of the device.[14]  
[15]
- The number of photons emitted per second can be determined from the luminance and the spectral shape, assuming a Lambertian emission profile.
- The number of injected electrons per second is calculated from the current.
- The EQE is the ratio of the number of emitted photons to the number of injected electrons.  
[16][17]

## Visualization of Key Processes

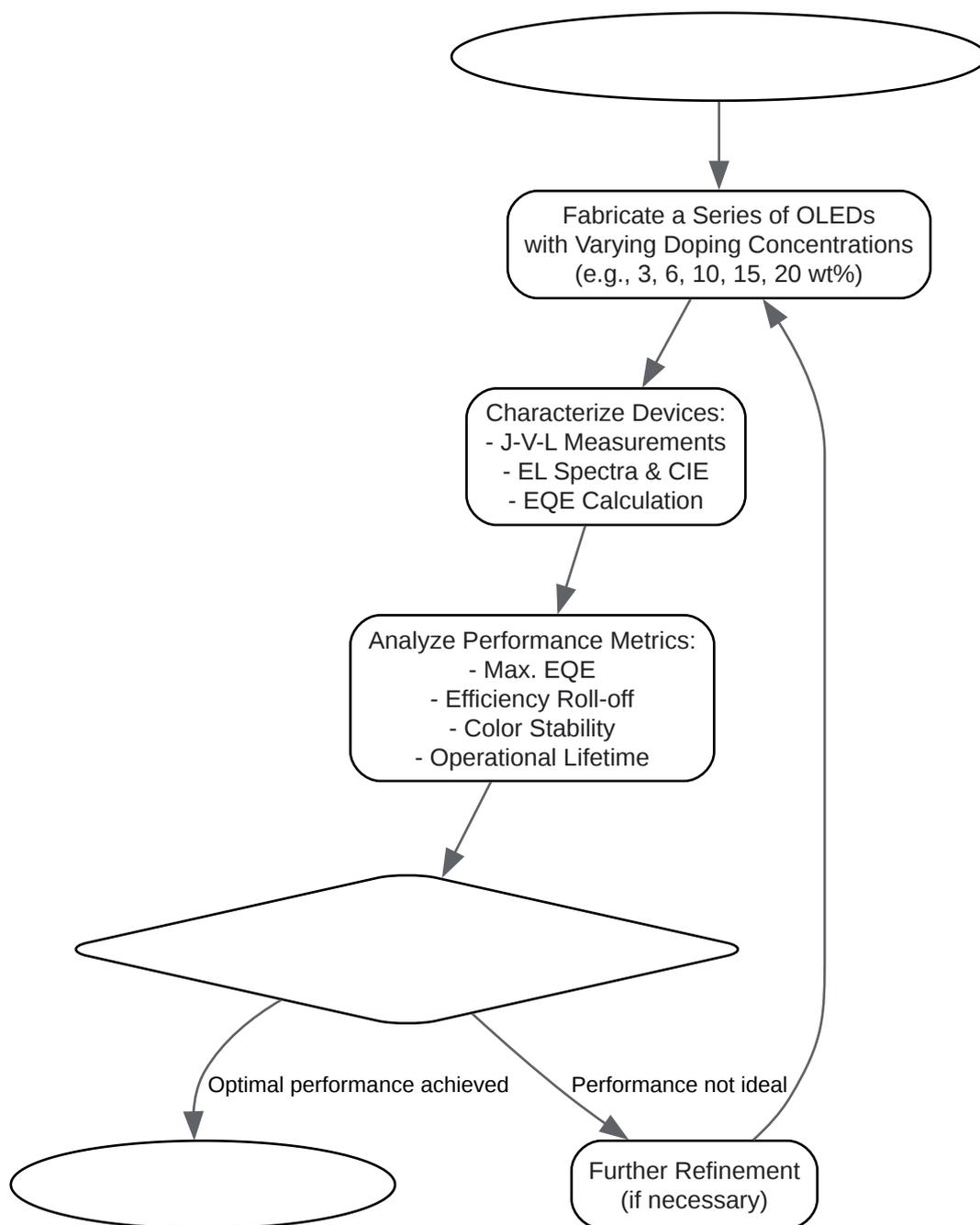
### OLED Device Architecture and Energy Level Diagram



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Caption: Schematic of a typical OLED device structure and corresponding energy level diagram.

## Workflow for Doping Concentration Optimization



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